molecular formula C14H11BrN2O2 B11097192 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11097192
M. Wt: 319.15 g/mol
InChI Key: BBPGNLOAUFUFGE-CXUHLZMHSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has been investigated for its potential as a corrosion inhibitor and its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide varies depending on its application:

    Biological Activity: The compound can interact with cellular targets such as enzymes and DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of the bromine atom at the 5-position and the hydroxyl group at the 2-position of the phenyl ring imparts unique chemical properties to N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide. These functional groups influence its reactivity and biological activity, making it distinct from other hydrazone derivatives.

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-12-6-7-13(18)11(8-12)9-16-17-14(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19)/b16-9+

InChI Key

BBPGNLOAUFUFGE-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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